2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
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Overview
Description
2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by the presence of a methoxy group, a phenol group, and an imidazo[1,2-a]pyrazine moiety, which is further substituted with a 4-methylphenylamino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known method for the preparation of imidazole-containing compounds . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions. Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the imidazo[1,2-a]pyrazine ring.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an anti-inflammatory agent . In medicine, it is being investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and infectious diseases . In industry, it is used in the preparation of renewable bis(cyanate) esters .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine moiety is known to interact with various enzymes and receptors in the body, leading to the modulation of biological processes . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological context.
Comparison with Similar Compounds
2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can be compared with other similar compounds, such as 2-Hydroxy-5-methylanisole, 2-Methoxy-p-cresol, 4-Hydroxy-3-methoxytoluene, 4-Methylguaiacol, and Creosol . These compounds share some structural similarities, such as the presence of methoxy and phenol groups, but differ in the nature and position of other substituents. The uniqueness of 2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]py
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-methoxy-4-[3-(4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C20H18N4O2/c1-13-3-6-15(7-4-13)22-20-19(23-18-12-21-9-10-24(18)20)14-5-8-16(25)17(11-14)26-2/h3-12,22,25H,1-2H3 |
InChI Key |
WJSRHXKYJZWAKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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